BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 3,5-Dibromo-
4-methylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3,5-Dibromo-4-methylpyridin-2-
Compound Name:
amine

Cat. No.: B189402

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-
4-methylpyridin-2-amine, a key building block in medicinal chemistry and materials science.
The following sections detail the principles and experimental data associated with the structural
elucidation of this compound, offering researchers, scientists, and drug development
professionals a comprehensive reference.

Introduction: The Significance of 3,5-Dibromo-4-
methylpyridin-2-amine

3,5-Dibromo-4-methylpyridin-2-amine, with the chemical formula CeHeBr2N2 and a molecular
weight of 265.93 g/mol , is a substituted pyridine derivative.[1] Its structural features, including
the bromine atoms, the amino group, and the methyl group on the pyridine ring, make it a
versatile precursor in the synthesis of more complex molecules.[2][3] The precise
characterization of this intermediate is paramount to ensure the identity, purity, and quality of
the final products in a research and development setting. This guide will focus on the key
spectroscopic techniques used to confirm the structure and purity of this compound.

Synthesis and Physical Properties

The common synthesis route for 3,5-Dibromo-4-methylpyridin-2-amine involves the
bromination of 2-amino-4-methylpyridine.[1] In a typical procedure, 2-amino-4-methylpyridine is
dissolved in sulfuric acid, and bromine is added dropwise at a controlled temperature.[1] The
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reaction mixture is then neutralized to precipitate the product, which is subsequently purified.[1]
The resulting compound is typically an off-white to light yellow crystalline solid with a melting
point in the range of 123-124 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment and connectivity
of the hydrogen atoms in the molecule.

Experimental Protocol:

A sample of 3,5-Dibromo-4-methylpyridin-2-amine is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), and analyzed using a 400 MHz or higher NMR spectrometer.

Data Interpretation:

The *H NMR spectrum of 3,5-Dibromo-4-methylpyridin-2-amine in CDCIs exhibits three
distinct signals:[1]

e 0 8.08 (s, 1H): This singlet corresponds to the lone proton on the pyridine ring (H-6). Its
downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen
atom and the bromine atoms. The singlet multiplicity indicates no adjacent protons.

e 0 4.95 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine
group (-NHz). The broadness of the signal is due to quadrupole broadening from the nitrogen
atom and potential hydrogen exchange.

e 0 2.51 (s, 3H): This singlet represents the three protons of the methyl group (-CHs). Its
upfield chemical shift is expected for a methyl group attached to an aromatic ring. The singlet
multiplicity confirms the absence of neighboring protons.

Data Summary Table:
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Caption: Workflow for *H NMR analysis of 3,5-Dibromo-4-methylpyridin-2-amine.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule. Although experimental data for 3,5-Dibromo-4-methylpyridin-2-amine is not readily
available in the searched literature, a predicted spectrum can be used to illustrate the expected
signals.

Predicted Data Interpretation:

A 13C NMR spectrum would be expected to show six distinct signals, corresponding to the six
carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms
and their positions on the pyridine ring.

Predicted 3C NMR Data Summary Table (lllustrative):
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound.

Experimental Protocol:

A dilute solution of the compound is introduced into a mass spectrometer, typically using
electrospray ionization (ESI) for polar molecules.

Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak [M]* or a protonated
molecular ion peak [M+H]*. A key feature would be the isotopic pattern characteristic of two
bromine atoms. The two stable isotopes of bromine, 7°Br and 8!Br, have nearly equal natural
abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern with relative
intensities of approximately 1:2:1.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expected Mass Spectrum Data:
e [M]*: m/z ~264, 266, 268 (in a 1:2:1 ratio)
e [M+H]*: m/z ~265, 267, 269 (in a 1:2:1 ratio)

Mass Spectrometry Workflow:

sample Introduction

Data Output & Interpretation ‘

Mass Spectrum (m/z vs. Imensny)h‘—b{ Identify Molecular IonH Analyze Isotopic Pauemh‘

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:

The IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using
an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

While a specific experimental IR spectrum for 3,5-Dibromo-4-methylpyridin-2-amine is not
available in the searched results, the expected characteristic absorption bands can be
predicted based on its functional groups.

Predicted IR Data Summary Table (lllustrative):
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Wavenumber (cm~?) Vibration Functional Group
3400-3200 N-H stretch Primary Amine (-NHz2)
3100-3000 C-H stretch Aromatic C-H
2950-2850 C-H stretch Methyl (-CH3)
1650-1580 C=C and C=N stretch Pyridine Ring
1640-1560 N-H bend Primary Amine (-NH2)
1470-1430 C-H bend Methyl (-CHs)
700-500 C-Br stretch Bromoalkane
Conclusion

The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive
and unambiguous structural confirmation of 3,5-Dibromo-4-methylpyridin-2-amine. The 'H
NMR data confirms the presence and connectivity of the protons, while mass spectrometry
verifies the molecular weight and the presence of two bromine atoms. Although experimental
13C NMR and IR data were not found in the initial search, the predicted data, based on
established principles of spectroscopy, provide a reliable framework for the full characterization
of this important chemical intermediate. This guide serves as a valuable resource for scientists
and researchers, enabling them to confidently identify and utilize 3,5-Dibromo-4-
methylpyridin-2-amine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Dibromo-4-
methylpyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189402#spectroscopic-data-for-3-5-dibromo-4-
methylpyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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